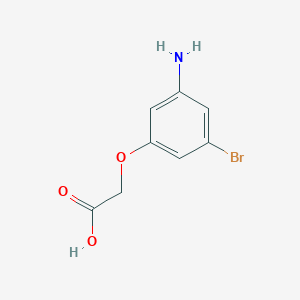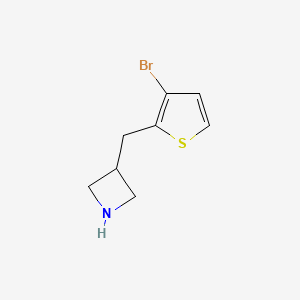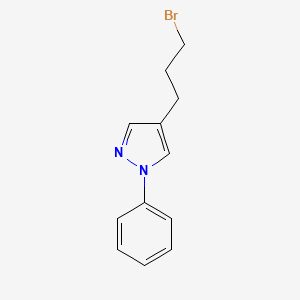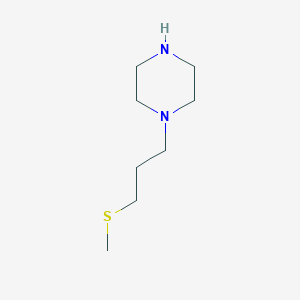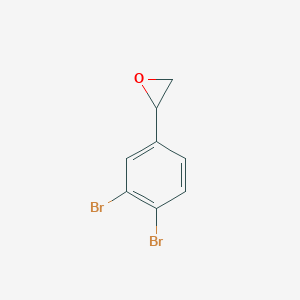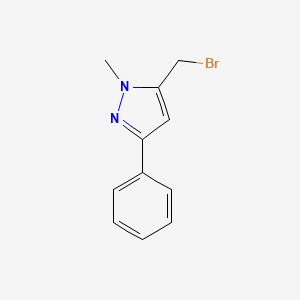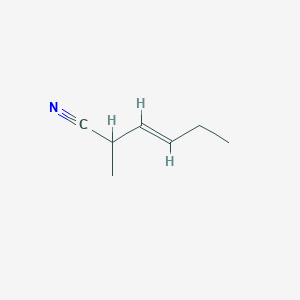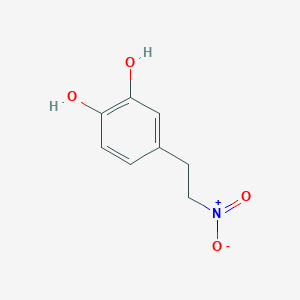
4-(2-Nitroethyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitroethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of benzene, characterized by the presence of a nitroethyl group and two hydroxyl groups on the benzene ring. This compound is primarily used in laboratory research and has various applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethyl)benzene-1,2-diol typically involves the nitration of ethylbenzene followed by hydroxylation. One common method includes the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitroethylbenzene is then subjected to hydroxylation using a suitable oxidizing agent to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
4-(2-Nitroethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(2-Aminoethyl)benzene-1,2-diol.
Substitution: Formation of halogenated derivatives of the compound.
科学研究应用
4-(2-Nitroethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Nitroethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
4-(2-Nitrovinyl)benzene-1,2-diol: Similar structure but with a vinyl group instead of an ethyl group.
4-(2-Aminoethyl)benzene-1,2-diol: Formed by the reduction of the nitro group in 4-(2-Nitroethyl)benzene-1,2-diol.
Uniqueness
This compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
属性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
4-(2-nitroethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,10-11H,3-4H2 |
InChI 键 |
IMTNZDJNWVGNNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC[N+](=O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


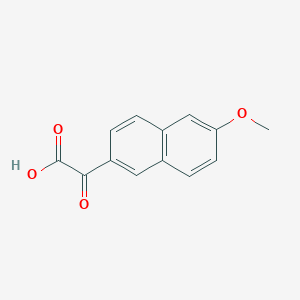

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
